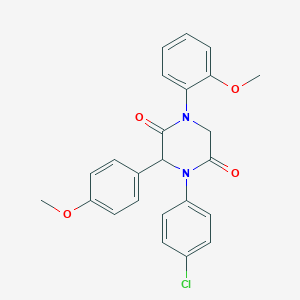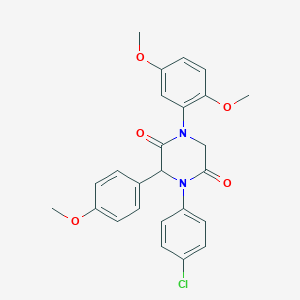
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been extensively researched for its potential applications in medicinal chemistry, neuroscience, and pharmacology. The compound has been found to have potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound has also been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation.
Mecanismo De Acción
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. The compound binds to the receptor and activates it, leading to a cascade of signaling events that result in the physiological effects of the compound. This compound has been found to have a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation. This compound has also been found to have anxiolytic and antipsychotic effects, which could have potential applications in the treatment of anxiety and schizophrenia. The compound has also been found to have effects on appetite and metabolism, which could have potential applications in the treatment of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages for lab experiments. The compound has potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound also has a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways. However, the compound has limitations for lab experiments as well. This compound is a synthetic compound that is difficult to synthesize, which can limit its availability for research purposes. Additionally, the compound has a high potency and can cause adverse effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to explore the potential therapeutic applications of the compound in the treatment of chronic pain, inflammation, anxiety, and schizophrenia. Another direction is to explore the potential applications of the compound in the treatment of obesity and metabolic disorders. Additionally, future research could focus on developing new synthetic cannabinoids that have improved pharmacological properties and fewer adverse effects. Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Métodos De Síntesis
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propiedades
Fórmula molecular |
C25H23ClN2O5 |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-19-10-4-16(5-11-19)24-25(30)27(21-14-20(32-2)12-13-22(21)33-3)15-23(29)28(24)18-8-6-17(26)7-9-18/h4-14,24H,15H2,1-3H3 |
Clave InChI |
NKPKNVYXJWAQAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242476.png)
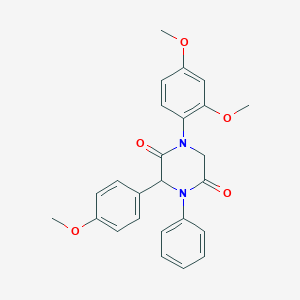
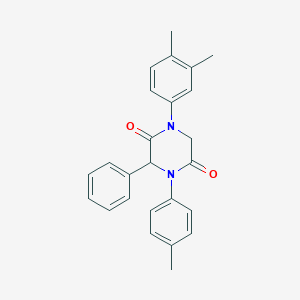
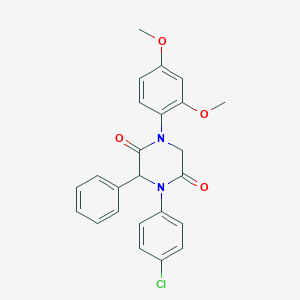
![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
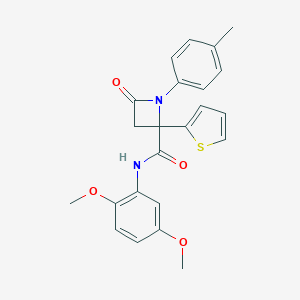
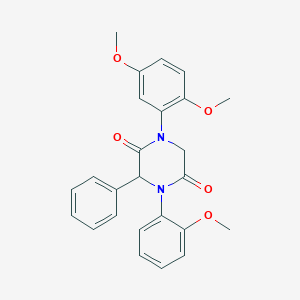
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
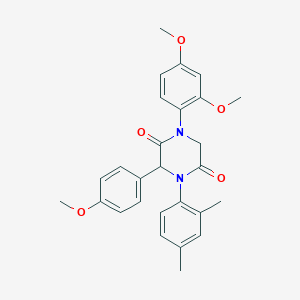
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)
![1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)

